7-Chloro-1,2,3,4-tetrahydroacridin-9-amine
Overview
Description
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H13ClN2 . It is a derivative of 1,2,3,4-tetrahydroacridin-9-amine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Synthesis Analysis
The synthesis of this compound involves a reaction between zinc chloride and a mixture of 5-chloro-2-aminobenzonitrile and cyclohexanone. The reaction is kept at 120°C for 16 hours, then cooled to room temperature. The solvent is filtered, and the residue is treated with ether to collect the resulting solid. The solid is then treated with a 30% solution of NaOH in water and stirred overnight. The reaction mixture is extracted with DCM, and the organic layers are combined and dried over anhydrous Na2SO4. The solvent is evaporated under reduced pressure to produce the desired product as a yellowish solid .Molecular Structure Analysis
The molecular structure of this compound includes a total of 34 bonds. There are 19 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 primary amine (aliphatic), and 1 Pyridine .Scientific Research Applications
Alzheimer's Disease Treatment
7-Chloro-1,2,3,4-tetrahydroacridin-9-amine (THA) has been studied for its potential in treating Alzheimer's disease. THA, a potent cholinesterase inhibitor, has been utilized in experimental therapies focusing on enhancing brain delivery and improving treatment efficacy. Theoretical studies using a MO approach have examined the structures, reactivities, and stability of THA and its derivatives, highlighting their remarkable stability and lack of reactivity, which is crucial for pharmaceutical applications (Pop et al., 1989).
Multitargeting Agents for Alzheimer's Treatment
Research into the design and synthesis of tetrahydroacridin-9-amine derivatives has led to the identification of compounds with dual cholinesterase and amyloid aggregation inhibitory properties. These compounds show promise as multitargeting agents for Alzheimer's disease treatment, with specific derivatives demonstrating potent inhibition of both butyrylcholinesterase and acetylcholinesterase, as well as significant amyloid aggregation inhibition (Osman et al., 2016).
Chemical Synthesis and Modification
The versatility of THA derivatives has been explored through various chemical synthesis methods. For instance, the Buchwald–Hartwig amination reaction has been applied to synthesize functionalized tacrines with high efficacy, demonstrating the compound's adaptability in creating diverse derivatives for potential therapeutic applications (de Sousa et al., 2014).
Antiproliferative and Antiparasitic Properties
This compound and its derivatives have shown promising antiproliferative properties against certain cancer cell lines and antiparasitic properties against Leishmania infantum. This suggests their potential as multifaceted therapeutic agents, capable of targeting various diseases including parasitic infections and cancer (Kumar et al., 2017).
Mechanism of Action
Target of Action
The primary target of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Mode of Action
This compound acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, prolonging the effect of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the action of AChE . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing the transmission of nerve impulses. The compound may also interact with the N-methyl-D-aspartate (NMDA) receptor , acting as an antagonist .
Pharmacokinetics
Similar compounds like tacrine have been shown to have low bioavailability and therapeutic index, and greater liver toxicity, which greatly limits their application .
Result of Action
The inhibition of AChE by this compound leads to an increased concentration of acetylcholine at cholinergic synapses. This enhances the transmission of nerve impulses, which can improve symptoms of conditions like Alzheimer’s disease . Some tetrahydroacridine derivatives have also shown antitumor activity against the liver cancer (HEPG2) tumor cell line .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry, at room temperature for optimal stability . The compound’s efficacy can also be affected by factors such as the patient’s metabolic rate, the presence of other drugs, and individual genetic variations.
Biochemical Analysis
Biochemical Properties
It is known that acridine derivatives, to which this compound belongs, can intercalate into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions . This intercalation can cause the helical structure of DNA to unwind, impacting biological processes involving DNA and related enzymes .
Cellular Effects
Acridine derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Acridine derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that acridine derivatives can interact with various enzymes and cofactors .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroacridin-9-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKYURTEBJMKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210043 | |
Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6115-67-9 | |
Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006115679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE32NYP4EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.